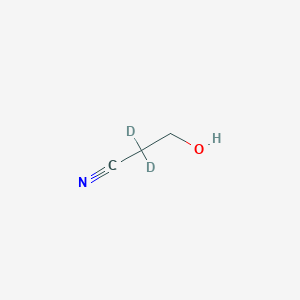
2,2-Dideuterio-3-hydroxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dideuterio-3-hydroxypropanenitrile is a deuterated organic compound with the molecular formula C3H3D2NO It is a derivative of 3-hydroxypropanenitrile, where two hydrogen atoms are replaced by deuterium atoms
Vorbereitungsmethoden
The synthesis of 2,2-Dideuterio-3-hydroxypropanenitrile typically involves the deuteration of 3-hydroxypropanenitrile. One common method is the catalytic exchange reaction, where 3-hydroxypropanenitrile is treated with deuterium gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial production methods may involve large-scale deuteration processes using specialized reactors and catalysts to achieve high yields and purity of the deuterated compound.
Analyse Chemischer Reaktionen
2,2-Dideuterio-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-Dideuterio-3-oxopropanenitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,2-Dideuterio-3-aminopropanenitrile using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride to form 2,2-Dideuterio-3-chloropropanenitrile.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2,2-Dideuterio-3-hydroxypropanenitrile has several scientific research applications, including:
Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, such as improved metabolic stability and reduced toxicity.
Industry: It is used in the development of deuterated materials and chemicals with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2-Dideuterio-3-hydroxypropanenitrile involves the interaction of its deuterium atoms with molecular targets. Deuterium atoms form stronger bonds compared to hydrogen atoms, leading to altered reaction kinetics and pathways. This isotopic effect can influence the compound’s behavior in chemical and biological systems, providing insights into reaction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2,2-Dideuterio-3-hydroxypropanenitrile can be compared with other similar compounds, such as:
3-Hydroxypropanenitrile: The non-deuterated analog, which has different isotopic properties and may exhibit different reaction kinetics.
2,2-Dideuterio-3-oxopropanenitrile: An oxidized derivative with distinct chemical reactivity and applications.
2,2-Dideuterio-3-aminopropanenitrile:
The uniqueness of this compound lies in its deuterium content, which imparts specific isotopic effects that can be leveraged in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2,2-dideuterio-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGYTJNNHPZFKR-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













